9H-Fluorene-2,7-disulfonic acid bis-decylamide
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Overview
Description
Preparation Methods
The synthesis of 9H-Fluorene-2,7-disulfonic acid bis-decylamide typically involves the reaction of fluorene derivatives with sulfonic acid and decylamine. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or platinum compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-Fluorene-2,7-disulfonic acid bis-decylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized fluorene derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced fluorene compounds.
Scientific Research Applications
9H-Fluorene-2,7-disulfonic acid bis-decylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structural properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and diagnostic agents.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-disulfonic acid bis-decylamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, the decylamide groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
9H-Fluorene-2,7-disulfonic acid bis-decylamide can be compared with other similar compounds, such as:
9H-Fluorene-2,7-disulfonic acid bis-octadecylamide: This compound has longer alkyl chains, resulting in different solubility and interaction properties.
9H-Fluorene-2,7-disulfonic acid bis-diethylamide: With shorter alkyl chains, this compound exhibits different reactivity and application potential.
9H-Fluorene-2,7-disulfonic acid bis-butylamide: This compound has intermediate alkyl chain length, offering a balance between solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H52N2O4S2 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
2-N,7-N-didecyl-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H52N2O4S2/c1-3-5-7-9-11-13-15-17-23-34-40(36,37)30-19-21-32-28(26-30)25-29-27-31(20-22-33(29)32)41(38,39)35-24-18-16-14-12-10-8-6-4-2/h19-22,26-27,34-35H,3-18,23-25H2,1-2H3 |
InChI Key |
ACKSRUVECBPFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCCCCCCCCC |
Origin of Product |
United States |
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